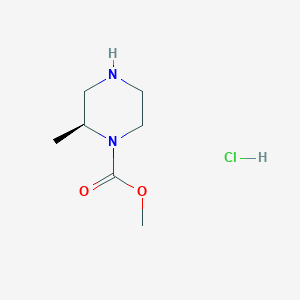

methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride

描述

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative with the molecular formula C₇H₁₃ClN₂O₂ (based on stereochemical data) and a molecular weight of 192.65 g/mol (calculated). This compound features a piperazine ring substituted with a methyl group at the (2S)-position and a methyl ester carboxylate group at the 1-position, forming a hydrochloride salt for enhanced stability and solubility . It is commonly utilized as a pharmaceutical intermediate, particularly in synthesizing enantiomerically pure drugs due to its stereochemical specificity. Key identifiers include:

- CAS Registry Number: 1217720-49-4

- Synonyms: (S)-1-N-CBZ-2-methylpiperazine hydrochloride, (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride .

Its stereochemistry and functional groups make it a critical building block in medicinal chemistry, enabling controlled modifications for drug design.

属性

IUPAC Name |

methyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9(6)7(10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGCXABXTUELRP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-methylpiperazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反应分析

Types of Reactions

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major product depends on the nucleophile used; for example, alkylation results in an alkylated piperazine derivative.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is significant in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, it serves as a building block in synthesizing various piperazine derivatives, which are known for their pharmacological properties, including anti-anxiety and antipsychotic effects .

2. Enzyme Inhibition Studies

Research indicates that derivatives of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride exhibit enzyme inhibition properties. Studies have shown its potential as a urease inhibitor, which could be beneficial in treating conditions related to urea metabolism . The mechanism of inhibition can be analyzed through kinetic studies, providing insights into the compound's efficacy as a therapeutic agent.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound acts as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as acylation and alkylation processes. Its versatility enables chemists to explore diverse synthetic pathways to create novel compounds with desired properties .

2. Catalysis

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride has been investigated for its role in catalyzing reactions involving electrophiles and nucleophiles. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic cycles, enhancing reaction rates and selectivity .

Biochemical Research Applications

1. Buffering Agent

In biochemical experiments, methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride serves as an organic buffer. It helps maintain pH stability during enzymatic reactions, which is crucial for accurate experimental outcomes . This property is particularly useful in studies involving enzyme kinetics and metabolic pathways.

2. Nanoparticle Synthesis

Recent studies have explored the use of this compound in the biosynthesis of nanoparticles, specifically gold nanoparticles. The compound's ability to stabilize nanoparticles during synthesis indicates its potential application in nanotechnology and materials science .

Case Studies

作用机制

The mechanism of action of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Stereochemical Variants

The (2S)-configuration of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride distinguishes it from racemic or (R)-isomers. For example:

- (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS 158663-69-5) shares the (S)-chirality but replaces the methyl ester with a carboxylic acid, reducing solubility in organic solvents .

- (R)-Piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3) demonstrates how stereoinversion can drastically alter biological activity, particularly in enzyme inhibition .

Functional Group Modifications

- Ester vs. Acid Derivatives : Replacement of the methyl ester with a carboxylic acid (e.g., piperazine-2-carboxylic acid dihydrochloride , CAS 3022-15-9) lowers lipid solubility but enhances ionic interactions in aqueous environments .

- Aromatic vs. Aliphatic Substituents : Compounds like 1-(2-(methylsulfonyl)phenyl)piperazine hydrochloride (CAS 916488-42-1) incorporate sulfonyl groups, improving metabolic stability compared to aliphatic esters .

Pharmacological Relevance

- Drug Intermediates : The target compound’s methyl ester group facilitates prodrug synthesis, whereas 1-methyl-4-(phenylmethyl)piperazine hydrochloride (CAS 133) is used in antipsychotic drug synthesis due to its benzyl substitution .

- Radical Scavengers : Unlike 2,2-diphenyl-1-picrylhydrazyl (CAS 1898-66-4), which is a free radical used in antioxidant assays, methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride lacks redox activity but serves as a chiral scaffold .

生物活性

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in biological and chemical research due to its unique structural features and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is C₇H₁₄ClN₂O₂, with a molecular weight of approximately 174.65 g/mol. The compound features a piperazine ring with a methyl group at the second position and a carboxylate functional group, contributing to its buffering properties and stability in various biological applications.

Biological Activity Overview

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride exhibits significant biological activity primarily as a non-ionic organic buffering agent . Its ability to maintain pH levels between 6 and 8.5 makes it particularly valuable in cell culture applications and biochemical assays where enzymatic reactions are sensitive to pH fluctuations.

Key Biological Activities:

- Buffering Capacity : Effective in stabilizing pH, crucial for enzyme activity.

- Enzyme Interaction : Influences enzyme stability and activity, making it essential in assays requiring precise pH control.

- Synthesis Intermediate : Serves as a versatile intermediate in organic synthesis, potentially leading to the creation of novel compounds with unique biological properties.

1. Cell Culture and Biochemical Assays

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is frequently used in cell culture studies due to its buffering capacity. It helps maintain optimal conditions for cell growth and metabolic activity.

2. Pharmaceutical Development

This compound is investigated for its potential role in drug development, particularly as a building block for synthesizing various pharmaceutical agents targeting different health conditions. Piperazine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the characteristics of compounds structurally related to methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | C₁₀H₂₁ClN₂O₂ | Tert-butyl group enhances lipophilicity |

| (S)-benzyl 2-methylpiperazine-1-carboxylate | C₁₃H₁₉ClN₂O₂ | Benzyl group increases steric bulk |

| (R)-(-)-2-Methylpiperazine | C₅H₁₂N₂ | Lacks carboxylate functionality |

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride stands out due to its specific buffering capabilities, making it particularly effective in biological applications where pH stability is critical.

Case Studies and Research Findings

Several studies have highlighted the biological implications of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride:

- Study on Enzyme Stability : Research indicates that the compound significantly enhances the stability of certain enzymes under varying pH conditions, demonstrating its utility in biochemical assays where enzyme activity is paramount .

- Antimicrobial Properties : Investigations into the antimicrobial potential of piperazine derivatives have shown that compounds similar to methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride exhibit notable activity against various pathogens, suggesting potential therapeutic applications.

常见问题

Advanced Research Question

- ICH Guidelines : Follow Q3A(R2) for impurity profiling (e.g., ≤0.15% for unknown impurities) .

- Spectroscopic Mapping : Compare intermediates with reference standards (e.g., Fmoc-piperazine derivatives) using FTIR and HRMS .

- Stability Testing : Assess intermediates under accelerated conditions (40°C/75% RH) to identify degradation pathways .

What safety protocols are critical for handling methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。